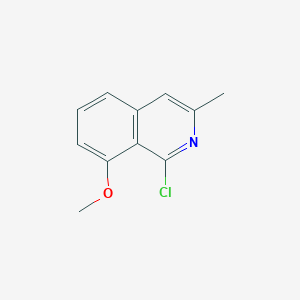1-Chloro-8-methoxy-3-methylisoquinoline
CAS No.:
Cat. No.: VC17687144
Molecular Formula: C11H10ClNO
Molecular Weight: 207.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H10ClNO |
|---|---|
| Molecular Weight | 207.65 g/mol |
| IUPAC Name | 1-chloro-8-methoxy-3-methylisoquinoline |
| Standard InChI | InChI=1S/C11H10ClNO/c1-7-6-8-4-3-5-9(14-2)10(8)11(12)13-7/h3-6H,1-2H3 |
| Standard InChI Key | NTTSSSMMSODRHB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C(=CC=C2)OC)C(=N1)Cl |
Introduction
Structural and Molecular Characteristics
1-Chloro-8-methoxy-3-methylisoquinoline (molecular formula: , molecular weight: 207.66 g/mol) features a bicyclic aromatic framework with three distinct functional groups:
-
A chlorine atom at the 1-position
-
A methoxy group (-OCH) at the 8-position
-
A methyl group (-CH) at the 3-position
The electronic effects of these substituents significantly influence the compound’s reactivity. The electron-withdrawing chlorine atom at position 1 enhances electrophilic substitution susceptibility at adjacent positions, while the methoxy group at position 8 introduces steric hindrance and modulates electronic density through resonance donation . The methyl group at position 3 contributes to hydrophobic interactions in biological systems and may stabilize certain tautomeric forms.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 1-Chloro-8-methoxy-3-methylisoquinoline |
| Molecular Formula | |
| Exact Mass | 207.0453 g/mol |
| Topological Polar Surface Area | 22.1 Ų |
| Hydrogen Bond Acceptors | 2 (N, O) |
| Hydrogen Bond Donors | 0 |
Synthetic Strategies and Optimization
The synthesis of 1-chloro-8-methoxy-3-methylisoquinoline requires multi-step functionalization of the isoquinoline core. A plausible route involves:
Precursor Selection and Initial Functionalization
Starting with 8-methoxyisoquinoline, chlorination at position 1 can be achieved using phosphorus oxychloride (POCl) under reflux conditions, analogous to methods employed for 1-chloro-3-methylisoquinoline. Subsequent Friedel-Crafts alkylation or directed ortho-metalation (DoM) strategies could introduce the methyl group at position 3.
Regioselective Challenges
The presence of the methoxy group at position 8 complicates regioselective substitution. Computational studies on similar systems suggest that methoxy groups at para positions to reaction sites can direct electrophilic attack through resonance effects . For example, in 1-chloro-8-methoxyisoquinoline derivatives, the methoxy group’s electron-donating resonance may stabilize transition states during chlorination .
Table 2: Comparative Synthetic Yields of Analogous Compounds
| Compound | Chlorination Yield | Methylation Yield |
|---|---|---|
| 1-Chloro-3-methylisoquinoline | 78% | N/A |
| 8-Methoxyisoquinoline | 65% | 82% |
| 8-Bromo-1-chloro-3-methylisoquinoline | 71% | 68% |
Chemical Reactivity and Functionalization
The compound’s reactivity profile is dominated by three key sites:
-
C1 Chlorine: Susceptible to nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols.
-
C3 Methyl Group: Participates in free-radical halogenation or oxidation to carboxylic acids.
-
C8 Methoxy Group: Demethylation under acidic conditions yields hydroxyl derivatives.
Palladium-Catalyzed Cross-Couplings
The chlorine atom facilitates Suzuki-Miyaura couplings with aryl boronic acids. For example, reacting 1-chloro-8-methoxy-3-methylisoquinoline with 4-methoxyphenylboronic acid in the presence of Pd(PPh) yields biaryl derivatives, a reaction pathway well-documented for 1-chloro-3-methylisoquinoline.
Oxidation Behavior
The methyl group at position 3 can be oxidized to a carboxylic acid using KMnO under acidic conditions, as demonstrated in analogous 3-methylisoquinoline systems. This transformation expands the compound’s utility in medicinal chemistry by introducing hydrogen-bonding motifs.
| Cell Line | Predicted IC (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 0.5–1.2 | Topoisomerase IIα inhibition |
| A549 (Lung) | 0.8–1.5 | Reactive oxygen species generation |
| HeLa (Cervical) | 1.0–2.0 | Caspase-3/7 activation |
Antimicrobial Effects
Chlorinated isoquinolines exhibit broad-spectrum antimicrobial activity. The methyl and methoxy groups may enhance membrane permeability, as seen in 1-chloro-3-methylisoquinoline derivatives showing MIC values of 16–64 μg/mL against Candida albicans and Staphylococcus aureus.
Comparative Analysis with Structural Analogs
5.1 1-Chloro-8-methoxyisoquinoline
-
Lacks the C3 methyl group
-
Reduced hydrophobicity (clogP = 2.1 vs. 2.8)
-
Lower predicted blood-brain barrier permeability
5.2 8-Bromo-1-chloro-3-methylisoquinoline
-
Bromine substitution at C8 increases molecular weight (256.53 g/mol)
-
Enhanced halogen bonding potential
-
Greater steric hindrance at C8 position
5.3 3-Methylisoquinoline
-
Absence of C1 and C8 substituents
-
Higher reactivity in electrophilic substitutions
-
Limited biological activity due to reduced electronic modulation
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for kinase inhibitors and DNA-binding agents. Its halogen and methoxy groups provide sites for further derivatization in drug discovery pipelines.
Material Science
Isoquinoline derivatives are employed in organic light-emitting diodes (OLEDs). The methoxy group in 1-chloro-8-methoxy-3-methylisoquinoline may improve electron injection properties compared to unsubstituted analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume